5-Acetoxymethyl-2-furaldehyde

Catalog No.
S567635
CAS No.
10551-58-3
M.F
C8H8O4
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Acetoxymethyl-2-furaldehyde

CAS Number

10551-58-3

Product Name

5-Acetoxymethyl-2-furaldehyde

IUPAC Name

(5-formylfuran-2-yl)methyl acetate

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C8H8O4/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-4H,5H2,1H3

InChI Key

QAVITTVTXPZTSE-UHFFFAOYSA-N

SMILES

CC(=O)OCC1=CC=C(O1)C=O

Synonyms

5-[(Acetyloxy)methyl]-2-furancarboxaldehyde; 5-Acetoxymethylfurfural; (5-Formylfuran-2-yl)methyl Acetate; 5-(Acetoxymethyl)-2-furancarboxaldehyde; 5-Formyl-2-furfuryl Acetate; 5-Formyl-2-furylmethyl Acetate; 5-Formylfurfuryl Acetate;

Canonical SMILES

CC(=O)OCC1=CC=C(O1)C=O

Occurrence and Potential Applications:

-Acetoxymethyl-2-furaldehyde (5-AMF) is a naturally occurring flavor compound found in various fruits and vegetables, including:

  • Berrycactus ()
  • Strawberries ()
  • Tomatoes ()

Research suggests 5-AMF may contribute to the overall flavor profile of these foods. Additionally, studies have explored its potential applications in:

  • Food Science: As a flavoring agent or additive due to its sensory properties ()
  • Medicine: As a potential anti-cancer agent, although more research is needed in this area ()

5-Acetoxymethyl-2-furaldehyde is an organic compound with the molecular formula C₈H₈O₄. It is a furan derivative and is characterized by the presence of an acetoxymethyl group at the 5-position of the furan ring. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science. It is primarily derived from D-fructose through a two-step reaction involving 1,6-diacetylfructose as an intermediate .

Typical of aldehydes and furan derivatives:

  • Hydrogenation: It can be hydrogenated to form corresponding alcohols or amines, which can be catalyzed using copper-based catalysts .
  • Dehydration: The compound may also undergo dehydration reactions, particularly when subjected to acidic conditions, leading to the formation of other furanic compounds .
  • Condensation Reactions: As an aldehyde, it can participate in condensation reactions with amines or other nucleophiles, potentially forming imines or other derivatives.

5-Acetoxymethyl-2-furaldehyde exhibits notable biological activities:

  • Antifungal Properties: Studies have indicated that this compound possesses antifungal activity, making it a candidate for use in agricultural applications .
  • Anticancer Activity: Preliminary research suggests potential anticancer properties, although further studies are necessary to elucidate its mechanisms and efficacy .

The synthesis of 5-acetoxymethyl-2-furaldehyde typically involves:

  • Conversion of D-Fructose: The initial step involves converting D-fructose into 1,6-diacetylfructose through acetylation.
  • Dehydration Reaction: The next step involves dehydrating 1,6-diacetylfructose to yield 5-acetoxymethyl-2-furaldehyde. This process can be catalyzed using immobilized lipase and cation exchange resins, achieving yields over 50% with proper optimization of catalyst ratios .

5-Acetoxymethyl-2-furaldehyde has several potential applications:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development.
  • Agricultural Chemicals: Its antifungal properties make it suitable for use as a natural pesticide or fungicide.
  • Biomaterials: The compound's furan structure allows for incorporation into polymers and other materials for enhanced properties.

Research on interaction studies involving 5-acetoxymethyl-2-furaldehyde is limited but indicates that it may interact positively with certain biological targets. For example, its interactions with enzymes involved in metabolic pathways could enhance its efficacy as an antifungal agent. Further studies are needed to explore these interactions comprehensively.

Several compounds share structural similarities with 5-acetoxymethyl-2-furaldehyde:

Compound NameStructure TypeNotable Properties
5-HydroxymethylfurfuralFuran derivativeWidely studied for biomass conversion
5-MethylfurfuralFuran derivativeUsed in flavoring and fragrance industries
2-FurfuralFuran derivativeUsed as a solvent and in chemical synthesis

Uniqueness of 5-Acetoxymethyl-2-furaldehyde

What sets 5-acetoxymethyl-2-furaldehyde apart from these similar compounds is its unique acetoxymethyl substitution at the furan ring, which imparts distinct chemical reactivity and biological activity. This characteristic makes it particularly interesting for applications in pharmaceuticals and agriculture compared to its counterparts.

XLogP3

0.5

UNII

5HH6180XYD

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10551-58-3

Wikipedia

5-formylfurfuryl acetate

Dates

Modify: 2023-08-15

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